molecular formula C14H13NOS B188789 4-methoxy-N-phenylbenzenecarbothioamide CAS No. 26060-23-1

4-methoxy-N-phenylbenzenecarbothioamide

Cat. No. B188789
CAS RN: 26060-23-1
M. Wt: 243.33 g/mol
InChI Key: RKWKBJCBFSUJDX-UHFFFAOYSA-N
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Description

4-methoxy-N-phenylbenzenecarbothioamide, also known as MPBC, is a chemical compound that belongs to the class of thioamides. It is a white to light yellow crystalline powder that is soluble in organic solvents. MPBC has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of 4-methoxy-N-phenylbenzenecarbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of certain neurotransmitters involved in the regulation of pain and seizure activity.

Biochemical And Physiological Effects

4-methoxy-N-phenylbenzenecarbothioamide has been found to have a low toxicity profile and is generally well-tolerated in animal studies. It has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to reduce pain and seizure activity in animal models.

Advantages And Limitations For Lab Experiments

4-methoxy-N-phenylbenzenecarbothioamide is a relatively simple compound to synthesize and can be obtained in high yields. It has a wide range of biological activities, making it a promising candidate for further research. However, its low solubility in water and its potential toxicity in humans limit its use in clinical trials.

Future Directions

There are several future directions for research on 4-methoxy-N-phenylbenzenecarbothioamide. One area of interest is the development of more efficient synthesis methods to improve yields and reduce costs. Another area of interest is the investigation of the mechanism of action of 4-methoxy-N-phenylbenzenecarbothioamide at the molecular level. Further studies are also needed to determine the optimal dosage and administration route for 4-methoxy-N-phenylbenzenecarbothioamide in the treatment of cancer, epilepsy, and neuropathic pain. Finally, the development of more potent and selective analogs of 4-methoxy-N-phenylbenzenecarbothioamide may lead to the discovery of new drugs with improved therapeutic profiles.

Synthesis Methods

The synthesis of 4-methoxy-N-phenylbenzenecarbothioamide involves the reaction between 4-methoxybenzoyl chloride and N-phenylthiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place in a solvent such as dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-methoxy-N-phenylbenzenecarbothioamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antinociceptive, anti-inflammatory, and antitumor properties. It has been shown to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. 4-methoxy-N-phenylbenzenecarbothioamide has also been found to have a potential application in the treatment of epilepsy and neuropathic pain.

properties

CAS RN

26060-23-1

Product Name

4-methoxy-N-phenylbenzenecarbothioamide

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

4-methoxy-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C14H13NOS/c1-16-13-9-7-11(8-10-13)14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,17)

InChI Key

RKWKBJCBFSUJDX-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=NC2=CC=CC=C2)S

SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=S)NC2=CC=CC=C2

Origin of Product

United States

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